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molecular formula C10H13NS B8597672 9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No. B8597672
M. Wt: 179.28 g/mol
InChI Key: WZOIKSSQLGLNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713471B1

Procedure details

To a suspension of 9-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (4:1 regioisomers, 500 mg, 2.6 mmol) in toluene (10 mL) was added dropwise over 3 min Red-Al (65% w. in toluene, 1.6 mL). This solution was heated at 85° C. for 1.5 h. After it was allowed to cool to 23° C., aqueous 1N NaOH solution (2 mL) was added cautiously. Then, CHCl3 (50 mL) and aqueous saturated Rochelle salt solution (50 mL) were added sequentially. This two-phase mixture was stirred vigorously at 23° C. for 1 h. The layers were separated, and the aqueous layer was back-extracted with CHCl3 (2×50 mL). The extracts were combined, dried (MgSO4) and concentrated in vacuo. to give 9-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (500 mg, >100%) as a yellow oil. 1H NMR (CDCl3, 300 MHz): δ6.92 (t, 1H, J=7.3 Hz), 6.75 (d, 1H, J=7.4 Hz), 6.58 (d, 1H, J=8.1 Hz), 3.34 (t, 1H, J=5.2 Hz), 2.92 (t, 2H, J=5.8 Hz), 2.48 (s, 3H), 2.25 (s, 3H), 2.04 (quintet, 2H, J=3.0 Hz) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:12]2[S:11][CH2:10][CH2:9][C:8](=O)[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.COCCO[AlH2-]OCCOC.[Na+].[OH-].[Na+].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[CH3:1][C:2]1[C:12]2[S:11][CH2:10][CH2:9][CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC=CC=2NC(CCSC21)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
This two-phase mixture was stirred vigorously at 23° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 23° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with CHCl3 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=CC=2NCCCSC21
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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